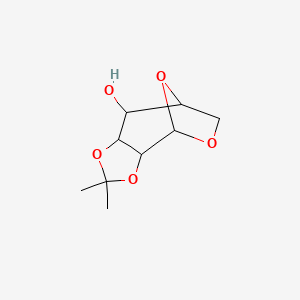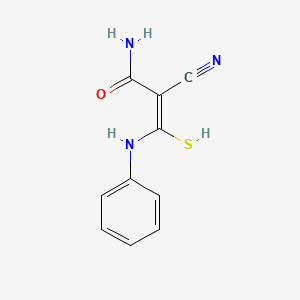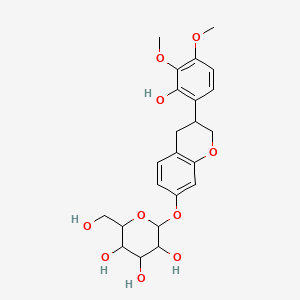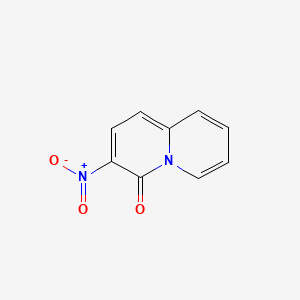![molecular formula C16H18O2S5 B12326617 2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)
2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol is a chemical compound with the molecular formula C16H18O2S5 and a molecular weight of 402.64 g/mol . This compound is characterized by the presence of sulfonyl and thioether groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol typically involves the reaction of 4,4’-dithiodiphenyl sulfone with ethylene glycol in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the thioether sites, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiol groups make it useful in studying redox biology and as a potential antioxidant.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol involves its ability to undergo redox reactions. The thiol groups can donate electrons, making the compound an effective antioxidant. This property allows it to interact with various molecular targets and pathways involved in oxidative stress and redox signaling .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol include:
4,4’-Dithiodiphenyl sulfone: This compound is a precursor in the synthesis of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol and shares similar chemical properties.
Bis(4-chlorophenyl) sulfone: Another sulfone compound with different substituents, leading to variations in reactivity and applications.
Dithiothreitol (DTT): A commonly used reducing agent in biochemistry, which also contains thiol groups but lacks the sulfonyl and thioether functionalities.
The uniqueness of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol lies in its combination of sulfonyl and thioether groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H18O2S5 |
|---|---|
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
2-[4-[4-(2-sulfanylethylsulfanyl)phenyl]sulfonylphenyl]sulfanylethanethiol |
InChI |
InChI=1S/C16H18O2S5/c17-23(18,15-5-1-13(2-6-15)21-11-9-19)16-7-3-14(4-8-16)22-12-10-20/h1-8,19-20H,9-12H2 |
Clé InChI |
UECDEGJHFHHJLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCCS)S(=O)(=O)C2=CC=C(C=C2)SCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)


![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)
![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)

![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)


![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)
![[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester](/img/structure/B12326601.png)

![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)
